
1,6-Naphthyridine-2-carbonitrile
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Description
1,6-Naphthyridine-2-carbonitrile is a useful research compound. Its molecular formula is C9H5N3 and its molecular weight is 155.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Features
1,6-Naphthyridine-2-carbonitrile belongs to a class of heterocyclic compounds that exhibit a bicyclic structure with nitrogen atoms incorporated into the rings. The presence of the carbonitrile group enhances its reactivity and biological profile. The structural diversity at various positions of the naphthyridine ring allows for the tuning of its properties, making it a versatile scaffold for drug development.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from 1,6-naphthyridine have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that modifications to the naphthyridine structure can enhance antimicrobial potency .
- Anticancer Properties : Certain derivatives have been identified as inhibitors of critical kinases involved in cancer progression. For example, 1,6-naphthyridin-2(1H)-ones have been reported as effective inhibitors for BCR-ABL kinase, which is significant in treating chronic myeloid leukemia .
- Antiviral Activity : Research has demonstrated that some derivatives can inhibit viral replication, including hepatitis C virus (HCV), highlighting their potential in antiviral drug development .
Antimicrobial Agents
The introduction of substituents on the naphthyridine ring has led to the development of new antimicrobial agents. For instance:
- Fluoroquinolone Analogues : Modifications to naphthyridine structures have resulted in compounds that outperform traditional antibiotics against resistant strains .
Anticancer Drugs
The ability to inhibit specific kinases makes this compound derivatives promising candidates for cancer therapies. Their selectivity and potency are being investigated in clinical settings.
Neurological Disorders
Research indicates potential applications in treating neurological conditions due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 1,6-naphthyridine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .
Case Study 2: Cancer Treatment
In vitro studies demonstrated that specific 1,6-naphthyridin-2(1H)-one derivatives significantly inhibited BCR-ABL kinase activity. These findings suggest their potential as targeted therapies for chronic myeloid leukemia .
Properties
IUPAC Name |
1,6-naphthyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNYSDICQDNOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407837 |
Source
|
Record name | 1,6-naphthyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852930-87-1 |
Source
|
Record name | 1,6-naphthyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.